

# In-Depth Technical Guide: NCATS-SM4487

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **NCATS-SM4487**

Cat. No.: **B12422599**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the PubChem entry and associated data for the potent and selective galactokinase 1 (GALK1) inhibitor, **NCATS-SM4487**. The information is curated for researchers, scientists, and professionals involved in drug development and related fields.

## Core Compound Information

**NCATS-SM4487** has been identified as a significant small molecule inhibitor of human galactokinase 1 (GALK1). It is classified as a dihydropyrimidine inhibitor. The primary mechanism of action of **NCATS-SM4487** is the inhibition of GALK1, an essential enzyme in the Leloir pathway of galactose metabolism. By blocking GALK1, **NCATS-SM4487** effectively prevents the phosphorylation of galactose to galactose-1-phosphate. This action is particularly relevant in the context of classic galactosemia, a rare genetic metabolic disorder characterized by the inability to properly metabolize galactose, leading to a toxic accumulation of galactose-1-phosphate.

Chemical Identifiers:

- Compound Name: **NCATS-SM4487**
- CAS Number: 2733617-81-5

## Quantitative Data Summary

The following tables summarize the key quantitative data available for **NCATS-SM4487**, focusing on its bioactivity and pharmacokinetic properties.

### Table 1: In Vitro Bioactivity

Parameter	Value	Target	Assay Type	Reference
IC <sub>50</sub>	0.05 μM (50 nM)	Human GALK1	Biochemical Inhibition Assay	<a href="#">[1]</a> <a href="#">[2]</a>

### Table 2: In Vitro ADME & Pharmacokinetics

Parameter	Species	Value	Conditions	Reference
Microsomal Stability	Mouse	Moderate	Liver Microsomes	<a href="#">[2]</a>
Protein Binding	Mouse (CD-1)	98.74%	Plasma	<a href="#">[2]</a>

### Table 3: In Vivo Pharmacokinetics

Route of Administration	Dose	Species	C <sub>max</sub>	AUC <sub>inf</sub>	Bioavailability	Half-life (t <sub>1/2</sub> )	Reference
Intravenous (IV)	3 mg/kg	Mouse (CD-1, female)	8.25 μM (C <sub>0</sub> )	-	-	~0.4 h	<a href="#">[2]</a>
Oral (PO)	30 mg/kg	Mouse (CD-1, female)	7.02 μM	15.96 h·μM	33%	-	<a href="#">[2]</a>
Intraperitoneal (IP)	50 mg/kg	Mouse (CD-1, female)	>1 μM (up to ~7 h)	-	-	-	<a href="#">[2]</a>

## Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

## Human GALK1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration ( $IC_{50}$ ) of **NCATS-SM4487** against human galactokinase 1.

Methodology:

- Enzyme and Substrates: Recombinant human GALK1 enzyme is used. The substrates are galactose and adenosine triphosphate (ATP).
- Reaction Principle: The assay measures the amount of galactose-1-phosphate produced from the enzymatic reaction. The detection of the product is typically achieved through a coupled enzyme system that ultimately leads to a detectable signal (e.g., luminescence or fluorescence).
- Procedure:
  - A dilution series of **NCATS-SM4487** is prepared.
  - The compound dilutions are pre-incubated with the GALK1 enzyme.
  - The enzymatic reaction is initiated by the addition of galactose and ATP.
  - The reaction is allowed to proceed for a defined period at a controlled temperature.
  - The reaction is stopped, and the amount of product is quantified using a suitable detection reagent and a plate reader.
- Data Analysis: The resulting data are plotted as the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. The  $IC_{50}$  value is determined by fitting the data to a four-parameter logistic equation.

## Microsomal Stability Assay

Objective: To assess the metabolic stability of **NCATS-SM4487** in liver microsomes.

**Methodology:**

- Materials: Liver microsomes (e.g., from mouse or human) and an NADPH-generating system are required.
- Procedure:
  - **NCATS-SM4487** is incubated with the liver microsomes in the presence of the NADPH-generating system at 37°C.
  - Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
  - The reaction in the aliquots is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
  - The samples are centrifuged to precipitate proteins.
  - The supernatant, containing the remaining parent compound, is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).
- Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the zero-time point. The half-life ( $t_{1/2}$ ) of the compound in the microsomal preparation is then determined from the slope of the natural logarithm of the percent remaining versus time plot.

## Mouse Pharmacokinetic Studies

Objective: To evaluate the pharmacokinetic profile of **NCATS-SM4487** in mice following intravenous, oral, and intraperitoneal administration.

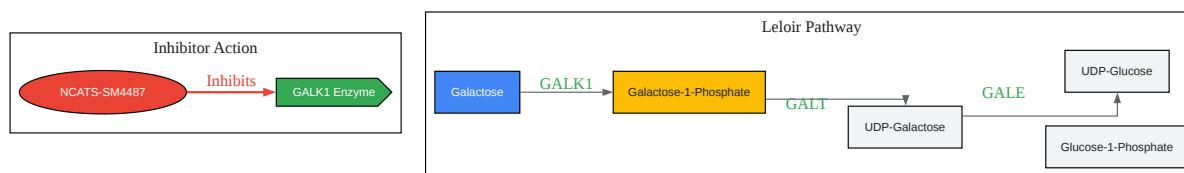
**Methodology:**

- Animal Model: CD-1 mice are typically used for these studies.
- Dosing:
  - Intravenous (IV): The compound is administered as a single bolus dose into a tail vein.

- Oral (PO): The compound is administered by oral gavage.
- Intraperitoneal (IP): The compound is injected into the peritoneal cavity.
- Sample Collection: Blood samples are collected from the mice at predetermined time points after dosing. Serial bleeding from a single mouse or terminal bleeding from different groups of mice at each time point can be employed.
- Sample Processing: Plasma is separated from the blood samples by centrifugation.
- Bioanalysis: The concentration of **NCATS-SM4487** in the plasma samples is quantified using a validated LC-MS/MS method.
- Data Analysis: Pharmacokinetic parameters such as maximum concentration ( $C_{max}$ ), time to maximum concentration ( $T_{max}$ ), area under the concentration-time curve (AUC), half-life ( $t_{1/2}$ ), and bioavailability are calculated using non-compartmental analysis.

## Signaling Pathway and Experimental Workflow Diagrams

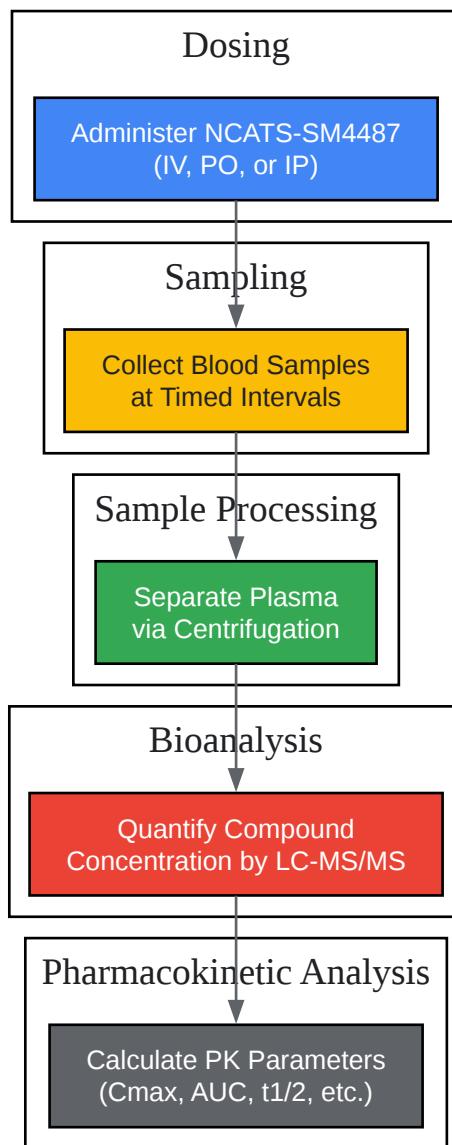
### The Leloir Pathway of Galactose Metabolism and the Action of NCATS-SM4487



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Caption: Inhibition of GALK1 by **NCATS-SM4487** in the Leloir pathway of galactose metabolism.

# Experimental Workflow for In Vivo Pharmacokinetic Study



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Caption: Workflow for determining the pharmacokinetic profile of **NCATS-SM4487** in mice.

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## References

- 1. Galactose Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Galactose? [synapse.patsnap.com]
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